molecular formula C21H15FN4O3S2 B2668706 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 899947-53-6

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2668706
CAS No.: 899947-53-6
M. Wt: 454.49
InChI Key: QKIQKWTWSGZGBB-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, nitrobenzo[d]thiazol, and pyridinylmethyl groups, which contribute to its distinctive chemical behavior and potential utility in diverse scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenylthio intermediate.

    Nitration of benzo[d]thiazole: The benzo[d]thiazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling reaction: The 4-fluorophenylthio intermediate is then coupled with the nitrated benzo[d]thiazole derivative under basic conditions to form the desired product.

    Final acylation: The pyridin-3-ylmethyl group is introduced through an acylation reaction with the intermediate product, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various nucleophile-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the thioether linkage can interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S2/c22-15-3-6-17(7-4-15)30-13-20(27)25(12-14-2-1-9-23-11-14)21-24-18-8-5-16(26(28)29)10-19(18)31-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQKWTWSGZGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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